molecular formula C7H13ClO3S B2750900 (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride CAS No. 1807939-40-7

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride

Cat. No.: B2750900
CAS No.: 1807939-40-7
M. Wt: 212.70 g/mol
InChI Key: SZSTYCAMYADOFB-NKWVEPMBSA-N
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Description

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride is a chiral sulfonyl chloride compound. It is characterized by the presence of a methoxy group at the second position and a sulfonyl chloride group at the first position on a cyclohexane ring. The compound’s stereochemistry is specified by the (1S,2R) configuration, indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and reactivity. The (1S,2R) configuration imparts distinct physical and chemical properties, making it valuable for stereoselective synthesis and applications in various fields.

Properties

CAS No.

1807939-40-7

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

SZSTYCAMYADOFB-NKWVEPMBSA-N

SMILES

COC1CCCCC1S(=O)(=O)Cl

Isomeric SMILES

CO[C@H]1CCCC[C@H]1S(=O)(=O)Cl

Canonical SMILES

COC1CCCCC1S(=O)(=O)Cl

solubility

not available

Origin of Product

United States

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